1-(2-Pyridyl)-1-propylamine

Description

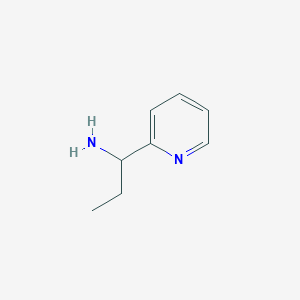

1-(2-Pyridyl)-1-propylamine (CAS: 100155-73-5) is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. It consists of a propylamine backbone substituted at the terminal carbon with a 2-pyridyl group. This structure confers both aliphatic amine reactivity and aromatic pyridine coordination capabilities. It is used in pharmaceutical intermediates and materials science, particularly in ligand synthesis for metal complexes and polymer modifications .

Propriétés

IUPAC Name |

1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)-1-propylamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with propylamine under basic conditions. The reaction typically requires a catalyst such as palladium and a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Pyridyl)-1-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridyl derivatives.

Applications De Recherche Scientifique

1-(2-Pyridyl)-1-propylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(2-Pyridyl)-1-propylamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2-Methyl-1-(3-pyridyl)-1-propylamine (CAS: 343270-47-3)

- Molecular Formula : C₉H₁₄N₂

- Key Features: Substituted at the 3-pyridyl position (meta isomer) with an additional methyl group on the propyl chain. The methyl group increases steric hindrance, reducing coordination flexibility compared to the 2-pyridyl isomer.

1-(3-Pyridyl)-1-propylamine Dihydrochloride (CAS: 1228879-41-1)

- Molecular Formula : C₈H₁₂N₂·2HCl

- Key Features: 3-pyridyl substitution alters electronic properties (weaker σ-donor strength vs. 2-pyridyl). The hydrochloride salt enhances solubility in polar solvents. Applications: Primarily utilized in ligand libraries for metal-complex screening .

Ligands with Pyridyl Coordination Sites

1-(2-Pyridyl)imidazolidine-2-thione

- Molecular Formula : C₈H₉N₃S

- Key Features :

- Comparison: Unlike 1-(2-Pyridyl)-1-propylamine, the thione group enhances redox activity but limits use in non-metallated systems.

3-(Dimethylamino)-1-propylamine (DMAP)

- Molecular Formula : C₅H₁₄N₂

- Key Features: Dimethylamino group increases basicity (pKa ~10.5) compared to the pyridyl-amine (pKa ~6–8 for pyridine). Used to graft basic side chains onto polymers (e.g., poly(ether ketone cardo)s) for high-temperature proton exchange membranes (HT-PEMs) .

- Comparison : DMAP’s aliphatic amine lacks aromatic coordination but offers superior proton conductivity in polymer matrices.

Simple Aliphatic Amines

1-Propylamine (CAS: 107-10-8)

- Molecular Formula : C₃H₉N

- Key Features :

- Comparison : The absence of a pyridyl ring eliminates metal-coordination utility but simplifies synthesis.

Key Research Findings

Anticancer Activity : Pyridyl-thione ligands (e.g., 1-(2-pyridyl)imidazolidine-2-thione) show superior bioactivity over pyridyl-amines due to sulfur-mediated redox cycling .

Polymer Applications : DMAP-grafted polymers achieve proton conductivities >80 mS/cm at 160°C, outperforming pyridyl-amines in HT-PEMs .

Steric Effects : Methyl substitution on 3-pyridyl derivatives reduces metal-binding efficiency compared to unsubstituted 2-pyridyl analogs .

Activité Biologique

1-(2-Pyridyl)-1-propylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which contributes to its biological activity. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 149.22 g/mol

Antihistaminic Properties

Research has indicated that this compound exhibits antihistaminic activity. Similar compounds have been shown to antagonize histamine receptors, which may make this compound useful in treating allergic reactions and conditions such as asthma.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has demonstrated selective activity against certain pathogens, including bacteria and fungi. For instance, it has been noted that derivatives of this compound can inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the pyridine moiety enhances binding affinity to various receptors and enzymes, leading to modulation of their activity. This can result in:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in pathogen metabolism.

- Alteration of Cellular Signaling : By interacting with signaling pathways, it can affect cell proliferation and apoptosis.

Study on Antichlamydial Activity

A notable study focused on the antichlamydial activity of compounds based on the pyridine structure, revealing that certain derivatives could significantly impair the growth of C. trachomatis. The study highlighted that these compounds did not exhibit toxicity towards human cells and were stable in biological fluids, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring can enhance biological activity. For example, substituents that increase lipophilicity or provide electron-withdrawing characteristics tend to improve binding affinity and potency against target pathogens .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.